Ethyl-(1-methyl-cyclopropyl)-amine
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Overview
Description
Ethyl-(1-methyl-cyclopropyl)-amine is an organic compound characterized by the presence of an ethyl group attached to a 1-methyl-cyclopropyl ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(1-methyl-cyclopropyl)-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of ethyl acetoacetate with ethylene bromide to form a cyclopropyl intermediate, which is then subjected to further reactions to introduce the amine group . The reaction conditions often require the use of strong bases like sodium hydroxide and solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using Grignard reagents and subsequent amination steps. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-methyl-cyclopropyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl-(1-methyl-cyclopropyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with unique properties
Mechanism of Action
The mechanism of action of Ethyl-(1-methyl-cyclopropyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl-(1-methyl-cyclopropyl)-amine include:
- Cyclopropyl methyl ketone
- 1-Methylcyclopropylamine
- Cyclopropyl ethylamine
Uniqueness
This compound is unique due to the presence of both an ethyl group and a 1-methyl-cyclopropyl ring attached to an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-ethyl-1-methylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLSBYJPLZRLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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